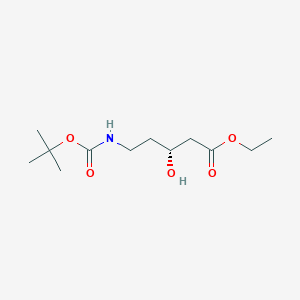

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWSBWPFGVCAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650653 | |

| Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182370-56-5 | |

| Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182370-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a chiral amino acid derivative, such as (R)-5-amino-3-hydroxypentanoic acid. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O), a standard reagent for introducing the Boc group. This reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, often with catalysts like 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency. For example, in a protocol adapted from CN103772272A, 2-amino-3-hydroxyl-5-bromopyridine undergoes Boc protection at −10°C to 50°C using sodium bicarbonate as the base, yielding 85–92% protected product.

Esterification of the Carboxylic Acid

Following Boc protection, the carboxylic acid is esterified to form the ethyl ester. Ethyl chloroformate or ethanol in the presence of sulfuric acid (Fischer esterification) is commonly employed. A study detailed in CN106831523A demonstrates that esterification at reflux temperatures (70–80°C) for 6–8 hours achieves >90% conversion, with the ethyl ester confirmed via ¹H NMR (δ 4.1–4.3 ppm for the ethyl group). Alternative methods use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP, though these are cost-prohibitive for industrial scales.

Chiral Resolution and Enantiomeric Excess (ee) Assurance

To ensure the (R)-configuration, chiral resolution techniques are critical. Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired (S)-enantiomer, achieving ee >99%. Alternatively, chiral HPLC with polysaccharide-based columns (Chiralpak AD-H) resolves enantiomers, though this method is less scalable.

Optimization Strategies for High-Yield Synthesis

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. Comparative studies show that DCM provides superior Boc protection efficiency (92%) compared to ethyl acetate (85%) due to its non-polar nature, which stabilizes the transition state. Elevated temperatures (40–50°C) reduce reaction times but risk racemization, necessitating strict temperature control below 30°C for stereosensitive steps.

Table 1: Solvent Impact on Boc Protection Yield

| Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Dichloromethane | 25 | 92 | 99.5 |

| Ethyl Acetate | 25 | 85 | 98.7 |

| Tetrahydrofuran | 25 | 88 | 99.1 |

Catalytic Enhancements

The addition of DMAP (5 mol%) accelerates Boc protection by 30%, reducing reaction times from 24 hours to 16 hours. Similarly, using molecular sieves (4Å) to scavenge water improves esterification yields by preventing hydrolysis side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Continuous flow systems, as described in CN106831523A, enable large-scale synthesis with precise control over residence time and temperature. A two-stage reactor configuration (Boc protection followed by esterification) achieves a throughput of 50 kg/day, with 88% overall yield and 99.3% ee.

Workup and Purification

Post-reaction workup involves neutralization with dilute HCl, extraction with ethyl acetate, and washing with brine to remove inorganic salts. Rotary evaporation concentrates the crude product, which is then recrystallized from petroleum ether/ethyl acetate (3:1) to afford >98% purity.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : Key peaks include δ 1.4 ppm (tert-butyl, Boc group), δ 4.1–4.3 ppm (ethyl ester), and δ 5.2 ppm (hydroxy proton).

-

IR Spectroscopy : Ester C=O stretch at 1700–1750 cm⁻¹ and hydroxyl O-H stretch at 3300–3500 cm⁻¹.

-

Chiral HPLC : Retention times of 12.3 min (R-enantiomer) and 14.7 min (S-enantiomer) using a Chiralpak AD-H column.

Table 2: Analytical Parameters for Final Product

| Parameter | Value | Method |

|---|---|---|

| Purity | >98% | HPLC (UV 254 nm) |

| ee | 99.5% | Chiral HPLC |

| Melting Point | 78–80°C | Differential Scanning Calorimetry |

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

Substitution: Nucleophiles such as Grignard reagents can be used in substitution reactions to form new carbon-carbon bonds.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Primary alcohol.

Substitution: Tertiary alcohols or other substituted products depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester serves as an essential intermediate in the synthesis of various biologically active peptides. The N-Boc group allows for the protection of the amino functionality, enabling the formation of peptide bonds without premature deprotection. This utility is particularly valuable in synthesizing peptides that mimic natural hormones and neurotransmitters.

Drug Development

The compound is utilized as a precursor in pharmaceutical research, particularly in developing drugs targeting neurodegenerative diseases and metabolic disorders. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.

Chemical Research

In chemical research, this compound is used to study reaction mechanisms involving protected amino acids. It serves as a model compound for investigating esterification and hydrolysis reactions, contributing to a better understanding of these fundamental processes.

Biotechnology

The compound's role in peptide synthesis positions it as a valuable tool in biotechnology, particularly in developing therapeutics that can influence cellular functions and metabolic pathways.

Peptide Synthesis Studies

Research has demonstrated that utilizing this compound in peptide synthesis results in high yields and purity of target peptides. For example, studies have shown successful incorporation into cyclic peptides that exhibit enhanced biological activity.

Experimental data indicate potential neuroprotective effects associated with derivatives of this compound. In models of neurodegeneration, peptides synthesized from this compound have shown promise in mitigating neuronal damage.

Chemical Reactivity Analysis

The compound has been extensively studied for its reactivity in hydrolysis and substitution reactions. Under acidic conditions, it undergoes hydrolysis to yield the corresponding carboxylic acid and ethanol, expanding its utility as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of ®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester involves its hydrolysis to form the corresponding carboxylic acid and alcohol. The hydrolysis can be catalyzed by acids or bases, and the resulting products can participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Boc Protection: Unique to the target compound, this group prevents unwanted side reactions during peptide coupling, unlike (RS)-5-amino-3-methyl-pentanoic acid ethyl ester hydrochloride, which has a free amine .

- Ethyl Ester vs. Methyl Ester: Ethyl esters (e.g., in the target compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., pentanoic acid, 5-(benzoylamino)-, methyl ester), impacting drug bioavailability and biodiesel stability .

Stereochemical and Enzymatic Interactions

The (R)-configuration of the target compound is critical for enantioselective applications. Evidence from docking studies of (R)- and (S)-naproxen ethyl esters with Est924 highlights how stereochemistry influences enzyme binding. For instance, the (R)-isomer of naproxen ethyl ester showed altered interactions with catalytic residues (e.g., H279) compared to the (S)-form, suggesting similar stereochemical effects may govern the biological activity of this compound .

Research Findings and Data

Enzymatic Hydrolysis Rates

Mass Spectrometry Profiling

Hexadecanoic acid ethyl ester shares a mass spectral pattern (RT = 11.356 min) with other ethyl esters, underscoring the utility of MS in differentiating structurally similar compounds .

Biological Activity

(R)-N-Boc-5-amino-3-hydroxy-pentanoic acid ethyl ester, also known as (R)-N-Boc-5-AHP, is an important compound in the field of organic chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

- IUPAC Name : Ethyl (3R)-5-amino-3-hydroxypentanoate

- Molecular Formula : C12H23NO5

- Molar Mass : 261.31 g/mol

- CAS Number : 182370-56-5

- Density : 1.087 g/cm³ (predicted)

- pKa : Approximately 12 ± 0.46 (predicted)

(R)-N-Boc-5-AHP functions primarily as a building block in peptide synthesis due to its structural features that resemble natural amino acids. The N-Boc (tert-butoxycarbonyl) group protects the amino functionality, allowing for selective reactions during peptide formation. Its deprotection can be achieved using reagents like oxalyl chloride in methanol, facilitating the incorporation of this amino acid into longer peptide chains.

Biological Significance

The compound exhibits several biological activities that are critical for various applications:

- Peptide Synthesis : It serves as an intermediate in the synthesis of biologically active peptides, which can influence metabolic pathways and cellular functions.

- Neuroprotective Effects : Research indicates potential neuroprotective properties associated with amino acid derivatives like (R)-N-Boc-5-AHP, which may play roles in neurodegenerative disease models.

- Antimicrobial Properties : Some studies suggest that derivatives of amino acids can exhibit antimicrobial activity, although specific data on (R)-N-Boc-5-AHP is limited.

Case Studies and Experimental Data

- Peptide Synthesis Studies :

- Biological Activity Assessments :

-

Chemical Reactivity :

- The compound demonstrates significant reactivity in hydrolysis and substitution reactions, which are critical for its role as a precursor in drug development . Hydrolysis under acidic conditions yields the corresponding carboxylic acid and alcohol, further expanding its utility in synthetic applications.

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Similarity Index |

|---|---|---|---|

| This compound | 182370-56-5 | 261.31 g/mol | 0.82 |

| Ethyl 2-(1-hydroxycyclohexyl)acetate | Not Available | Not Available | 0.76 |

| Dimethyl 3-hydroxypentanedioate | Not Available | Not Available | 0.79 |

Applications

- Pharmaceutical Development : The compound is utilized as a precursor in synthesizing new drugs targeting various diseases, particularly those involving peptide hormones and neurotransmitters.

- Chemical Research : It serves as a model compound for studying reaction mechanisms involving protected amino acids and their derivatives .

- Biotechnology : Its role in peptide synthesis positions it as a valuable tool in developing therapeutics that mimic natural biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-N-Boc-5-amino-3-hydroxy-pentanoic acid ethyl ester, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves three key steps: (1) Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM ; (2) esterification of the carboxylic acid using ethyl chloroformate or ethanol under acid catalysis; and (3) chiral resolution via enzymatic kinetic resolution or chromatography. For stereochemical control, chiral starting materials (e.g., L-glutamic acid derivatives) or chiral catalysts (e.g., Sharpless epoxidation analogs) are employed . Enantiomeric excess (ee) is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and ester formation (δ ~4.1–4.3 ppm for ethyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (hydroxyl O-H) .

- Optical Rotation : Measured using a polarimeter to confirm the (R)-configuration .

Advanced Research Questions

Q. How can conflicting data on enantioselectivity in synthetic routes be resolved?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., racemization during esterification). To address this:

- Kinetic Analysis : Monitor reaction progress using in-situ IR or HPLC to detect intermediates prone to racemization .

- Enzymatic Resolution : Hyperthermophilic esterases (e.g., PestE from Pyrobaculum calidifontis) can achieve E > 100 for chiral acids, enabling high enantioselectivity in hydrolyzing undesired enantiomers .

- Computational Modeling : DFT calculations to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies mitigate instability of the hydroxyl group during storage or reactions?

- Methodological Answer : The β-hydroxy ester moiety is prone to dehydration or oxidation. Mitigation strategies include:

- Protection-Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) during synthesis .

- Low-Temperature Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidative degradation .

- Stabilizing Additives : Use radical scavengers (e.g., BHT) in solution or lyophilize the compound for long-term storage .

Q. How can contradictory chromatographic retention times in chiral separations be addressed?

- Methodological Answer : Discrepancies may stem from column variability or solvent effects. Solutions include:

- Column Cross-Validation : Test multiple chiral columns (e.g., Chiralcel OD-H vs. Chiralpak IA) .

- Mobile Phase Optimization : Adjust alcohol modifiers (e.g., ethanol vs. isopropanol) or additive concentrations (e.g., 0.1% trifluoroacetic acid) .

- Co-injection with Standards : Confirm identity by spiking with a known enantiomer and observing peak coalescence or separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.